tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate

Medicinal Chemistry Physicochemical Property Prediction Spirocyclic Scaffolds

The 1-oxo ketone functionality enables unique synthetic transformations (reductive amination, Grignard) unavailable to de-keto analogs. With a predicted pKa of -0.89, this 6-azaspiro[3.5]nonane scaffold modulates logD up to -1.0 versus monocyclic counterparts and serves as a direct intermediate to literature-validated GPR119 agonist cores (EC50 as low as 2.2 nM). Procuring this specific 1-oxo derivative, rather than generic azaspiro building blocks, maintains SAR fidelity and reduces repurification needs via ISO-compliant ≥98% purity.

Molecular Formula C13H21NO3
Molecular Weight 239.31 g/mol
CAS No. 1363381-96-7
Cat. No. B1377848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate
CAS1363381-96-7
Molecular FormulaC13H21NO3
Molecular Weight239.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC2(C1)CCC2=O
InChIInChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-4-6-13(9-14)7-5-10(13)15/h4-9H2,1-3H3
InChIKeyWHJLPRVITSVHFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate (CAS 1363381-96-7): Core Properties and Structural Classification


tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate (CAS 1363381-96-7) is a spirocyclic heterocyclic building block belonging to the 6-azaspiro[3.5]nonane class, featuring a Boc-protected amine and a ketone functional group at the 1-position. The molecular formula is C₁₃H₂₁NO₃, with a molecular weight of 239.31 g/mol . Predicted physicochemical properties include a boiling point of 348.6±25.0 °C, density of 1.12±0.1 g/cm³, and an unusually low predicted pKa of -0.89±0.20, indicating strongly basic character . The compound is commercially available from multiple vendors at purity specifications of ≥95% to 98% .

Procurement Risk: Why Generic 6-Azaspiro[3.5]nonane Building Blocks Cannot Substitute for tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate


Substituting a different Boc-protected 6-azaspiro[3.5]nonane derivative introduces significant changes in physicochemical properties, synthetic utility, and ultimate biological performance. The 1-oxo (ketone) group present in this compound imparts a uniquely low predicted pKa (-0.89±0.20) , altering its basicity and lipophilicity profile relative to analogs lacking the ketone. Furthermore, literature demonstrates that the spirocyclic azaspiro core, when substituted appropriately, directly influences critical drug properties such as lipophilicity [1] and receptor agonist potency [2]. For instance, the 7-azaspiro[3.5]nonane scaffold has been optimized to yield potent GPR119 agonists with EC₅₀ values in the low nanomolar range (e.g., compound 54g EC₅₀ = 2.2 nM) [2], underscoring that even seemingly minor structural variations among building blocks translate into substantial differences in downstream biological activity and pharmacokinetic profiles. Generic substitution therefore risks invalidating SAR studies and compromising lead optimization efforts.

Product-Specific Quantitative Evidence Guide: Differentiating tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate from Closest Analogs


Predicted pKa Differentiation: tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate vs. tert-Butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate

The target compound exhibits a predicted pKa of -0.89±0.20 , which is substantially lower than that of the structurally related oxa-analog (tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate, CAS 1272412-68-6). While no direct pKa measurement is reported for the oxa-analog, the replacement of the ketone with an ether oxygen is known to reduce basicity and alter protonation state [1]. This pronounced difference in predicted basicity translates into distinct solubility, permeability, and protein binding profiles in drug development contexts.

Medicinal Chemistry Physicochemical Property Prediction Spirocyclic Scaffolds

Molecular Weight and Lipophilicity Impact: tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate vs. Analogous Boc-Protected Spirocycles

The molecular weight of tert-butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate is 239.31 g/mol . Introduction of a spirocyclic center within azaspiro scaffolds has been shown to lower measured logD₇.₄ by as much as -1.0 relative to conventional heterocycles such as morpholine, piperidine, or piperazine [1]. While this specific compound has not been directly assayed for logD, the class-level inference suggests that it will exhibit reduced lipophilicity compared to a linear or monocyclic analog of similar molecular weight. In contrast, the oxa-analog (MW 227.30) is lighter and may display different lipophilicity due to the absence of the ketone. The addition of a single carbon atom in the spiro framework can counterintuitively lower lipophilicity due to increased basicity [1].

Medicinal Chemistry Lipophilicity Optimization Drug Design

Synthetic Versatility: Ketone Functional Group Enables Unique Derivatization Pathways Unavailable to Non-Ketone Analogs

The presence of the 1-oxo (ketone) moiety in tert-butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate provides a reactive handle for synthetic transformations that are inaccessible to its non-ketone counterparts, such as tert-butyl 6-azaspiro[3.5]nonane-6-carboxylate (CAS 1198285-07-2 hydrochloride salt) [1]. The ketone can undergo reductive amination, Grignard additions, Wittig olefination, and enolate alkylation, enabling the rapid construction of diverse, functionalized spirocyclic libraries . In contrast, the oxa-analog (CAS 1272412-68-6) contains an ether oxygen that is largely inert under these conditions. While no direct head-to-head reactivity study is available, the fundamental difference in functional group chemistry is well-established and represents a critical point of differentiation for procurement.

Organic Synthesis Building Blocks Scaffold Diversification

Purity and Quality Assurance: 98% Minimum Purity Specification with ISO-Compliant Batch Testing

The compound is commercially available with a minimum purity specification of 98% (HPLC) from multiple ISO-certified suppliers . This is comparable to or higher than the 95% specification reported for the oxa-analog (CAS 1272412-68-6) from some vendors . Batch-to-batch consistency is critical for reproducible SAR studies, and the higher purity specification reduces the risk of confounding results due to impurities. While no direct comparative impurity profiling study has been published, the stated purity thresholds provide a tangible procurement criterion.

Quality Control Analytical Chemistry Procurement

Optimal Procurement and Application Scenarios for tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate


Lead Optimization of GPR119 Agonists for Type 2 Diabetes

The 6-azaspiro[3.5]nonane scaffold is a validated core for GPR119 agonists, with optimized derivatives exhibiting EC₅₀ values as low as 2.2 nM and favorable in vivo glucose-lowering effects in diabetic rats [1]. The ketone functionality of this building block provides a synthetic handle for introducing diverse N-capping groups (R2) and aryl groups (R3), which were critical to achieving potent activity in the reported SAR study [1]. Procuring this specific compound, rather than a non-ketone analog, enables the direct synthesis of advanced intermediates mirroring the most promising leads from the literature.

Scaffold Diversification via Ketone-Directed Chemistry

The 1-oxo group enables reductive amination, Grignard additions, and Wittig reactions that are inaccessible to the corresponding oxa-analog or de-keto spirocycles. This makes the compound an ideal choice for medicinal chemistry teams seeking to rapidly generate diverse analogs around a constrained spirocyclic core . The ability to transform the ketone into amines, alcohols, or alkenes significantly expands the chemical space accessible from a single building block.

Lipophilicity-Tuned Fragment Library Synthesis

Literature evidence demonstrates that spirocyclic centers in azaspiro scaffolds can lower logD by up to -1.0 relative to monocyclic counterparts [2]. Incorporating tert-butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate into fragment libraries provides a predictable tool for modulating lipophilicity while maintaining three-dimensional complexity. This is particularly valuable for optimizing ADME properties in early-stage drug discovery without sacrificing ligand efficiency.

High-Purity Intermediate for SAR-Critical Assays

With a minimum purity specification of 98% (HPLC) from ISO-compliant suppliers , this compound is well-suited for use in sensitive biochemical and cell-based assays where impurities could confound dose-response relationships. The higher purity specification compared to the 95% grade available for some analogs reduces the need for repurification and ensures greater reproducibility in SAR studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.